ITIC-Th
Description
Properties
IUPAC Name |
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3/b65-41-,66-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVRGMZLQWAJY-SLZAGEDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H74N4O2S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITIC-Th involves the incorporation of electron-donating methoxy and electron-withdrawing fluorine groups onto the terminal group 1,1-dicyanomethylene-3-indanone. This process creates a small library of fused-ring electron acceptors. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions: ITIC-Th undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its electronic properties and enhancing its performance in organic solar cells .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced electronic properties. These derivatives are used to improve the efficiency and stability of organic solar cells .
Scientific Research Applications
Chemistry: In chemistry, ITIC-Th is used as a model compound to study the effects of substituents on the electronic properties of nonfullerene acceptors. Researchers investigate how different functional groups impact the charge transport, film morphology, and photovoltaic properties of this compound .
Biology and Medicine: These include drug delivery systems and bioimaging agents due to their unique electronic properties .
Industry: In the industry, this compound is used in the development of high-efficiency organic solar cells. Its excellent light absorption and charge transport properties make it a valuable component in the production of renewable energy devices .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of ITIC-Th involves its ability to accept electrons from donor materials in organic solar cells. This process generates free charge carriers, which are then transported through the device to produce electrical energy. The molecular targets include the donor-acceptor interface, where exciton dissociation occurs .
Comparison with Similar Compounds
Key Compounds: ITIC, ITIC-Th Derivatives, and PC71BM
| Compound | HOMO (eV) | LUMO (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Structural Features |
|---|---|---|---|---|
| ITIC | −5.48 | −3.83 | 2.6 × 10⁻⁴ | Phenyl side chains |
| This compound | −5.66 | −3.93 | 6.1 × 10⁻⁴ | Thienyl side chains |
| ITIC-Th1 | −5.72 | −4.02 | 5 × 10⁻⁴ | Monofluorinated terminal group |
| ITIC-Th3 | −5.60 | −3.85 | 5 × 10⁻⁴ | Methoxy-substituted terminal group |
| PC71BM | −6.10 | −3.85 | 1.1 × 10⁻³ | Fullerene derivative |
- ITIC vs. This compound : The thienyl side chains in this compound lower HOMO/LUMO levels and enhance crystallinity, improving charge transport .
- End-Group Modifications : Fluorination (ITIC-Th1/Th2) redshifts absorption and lowers LUMO, while methoxy groups (ITIC-Th3) raise LUMO, balancing Voc and Jsc .
- Fullerene vs.
Photovoltaic Performance in Binary Blends
Device Metrics for Key Donor:Acceptor Systems
| Donor:Acceptor | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) | Key Advantages |
|---|---|---|---|---|---|
| PTB7-Th:this compound | 12.5 | 0.82 | 14.79 | 68.5 | High FF, low recombination losses |
| PDBT-T1:this compound | 9.6 | 0.92 | 15.2 | 65.0 | Broad absorption, high crystallinity |
| PBDB-T:this compound | 9.31 | 0.71 | 16.5 | 62.0 | Superior absorption vs. PC71BM |
| PBDB-T:PC71BM | 4.5 | 0.82 | 10.22 | 53.5 | High Voc but limited Jsc and FF |
- This compound vs. PC71BM : this compound-based blends achieve higher Jsc (16.5 vs. 10.22 mA cm⁻²) and broader absorption but lower Voc due to deeper LUMO levels .
- This compound vs. ITIC : this compound’s thienyl side chains enable higher PCEs (9.6% vs. ~8% for ITIC) via improved charge mobility .
Role in Ternary and Multicomponent Systems
This compound’s compatibility with other NFAs (e.g., SdiPBI-Se, Y6) enables morphology optimization in ternary blends:
- PDBT-T1:this compound:SdiPBI-Se: A 10.3% PCE was achieved by suppressing acceptor aggregation and forming nanoscale interpenetrating networks, outperforming binary counterparts (PDBT-T1:this compound: 8.15%; PDBT-T1:SdiPBI-Se: 6.43%) .
- PM6:Y6:this compound : A record PCE of 17.2% was realized by balancing charge mobility and reducing energy loss, highlighting this compound’s role in ternary charge transport .
Morphological and Charge Transport Characteristics
- Crystallinity : this compound exhibits higher coherence lengths (32 nm vs. 17 nm for ITIC) and improved π-π stacking, enhancing exciton diffusion and electron mobility .
- Surface Morphology : this compound blends (RMS roughness: 2.877–3.198 nm) form smoother films than PC71BM blends (RMS: 3.301–4.146 nm), reducing charge recombination .
- Triplet Formation: this compound forms short-lived triplets (6 µs) via energy transfer, unlike ITIC or ITIC-2F, due to distinct polymorphism and interfacial nanomorphology .
Biological Activity
ITIC-Th, also known as IT-Th, is a non-fullerene acceptor molecule that has gained attention in the field of organic photovoltaics. It is derived from the ITIC compound and features hexylthienyl side chains, which enhance intermolecular interactions and electron mobility through sulfur-sulfur interactions. This compound is characterized by its deep energy levels, with a Highest Occupied Molecular Orbital (HOMO) of -5.66 eV and a Lowest Unoccupied Molecular Orbital (LUMO) of -3.93 eV, making it suitable for compatibility with various polymer semiconductor donors .
| Property | Value |
|---|---|
| CAS Number | 1889344-13-1 |
| Molecular Formula | C86H74N4O2S8 |
| Molecular Weight | 1452.05 g/mol |
| Purity | >99% (1H NMR) |
| Solubility | Chloroform, chlorobenzene |
Biological Activity
The biological activity of this compound is primarily explored in the context of its application in organic solar cells (OSCs). The following sections summarize key findings from various studies regarding its performance and efficiency.
Efficiency Studies
- High Performance : this compound has demonstrated efficiencies exceeding 17.2% in organic solar cells, making it one of the leading non-fullerene acceptors in the field .
- Comparative Analysis : A study comparing this compound with its parent compound, ITIC, showed that the introduction of thienyl side chains significantly improved charge transport properties, leading to enhanced power conversion efficiencies (PCEs) in OSCs .
Case Studies
- Case Study 1 : In a study published in Advanced Functional Materials, researchers investigated the effects of varying compositions of PTB7-Th and this compound in bulk heterojunction solar cells. The results indicated a higher concentration of sulfur at the surface compared to the subsurface, suggesting that surface composition plays a crucial role in determining device performance .
- Case Study 2 : Another notable study highlighted how modifications to the surface composition of PTB7-Th:this compound composites can influence morphology and ultimately affect efficiency metrics. The findings underscored the importance of optimizing both material composition and processing conditions to achieve maximum efficiency .
Charge Transport Dynamics
The charge transport dynamics of this compound are influenced by its molecular structure:
- Hybrid States : The lowest excited state of this compound exhibits larger charge separation paths and more hybrid charge transfer states compared to other acceptors. This characteristic is critical for enhancing electron mobility within the active layer of solar cells .
- Energy Level Alignment : The deep energy levels of this compound allow for better alignment with various donor materials, facilitating efficient charge transfer and minimizing energy losses during operation .
Q & A
What are the key synthetic strategies for optimizing ITIC-Th's molecular structure to enhance photovoltaic performance?
Basic Research Question
this compound's molecular structure is optimized through side-chain engineering and end-group modifications . For instance, replacing phenyl side chains with thiophene improves charge transport and energy level alignment . Fluorination of end groups (e.g., IC-F and IC-2F) reduces the LUMO energy, enhancing open-circuit voltage (Voc) and charge extraction . Methodologically, synthetic routes involve Suzuki coupling for side-chain substitution and Stille polymerization for backbone modifications, followed by characterization via NMR and MALDI-TOF .
How do donor-acceptor compatibility and phase separation in this compound-based blends influence device efficiency?
Advanced Research Question
Phase purity and donor-acceptor compatibility are critical for efficient charge transport. For example, PT5T-2F:this compound blends exhibit higher phase purity (χ = 1.46) compared to PT5T:this compound (χ = 1.33), leading to improved fill factors (FF) despite reduced compatibility . Techniques like Flory-Huggins interaction parameter analysis and Grazing-Incidence X-ray Diffraction (GIXD) are used to quantify phase behavior and crystallinity . Contradictions in compatibility vs. performance are resolved by balancing molecular interactions (e.g., fluorine-induced aggregation) and domain size optimization .
What methodologies are effective in resolving contradictory data on voltage losses in this compound-based organic solar cells (OSCs)?
Advanced Research Question
Voltage losses in OSCs arise from nonradiative recombination and energetic offsets. For this compound blends like PIPCP:this compound and PTB7-Th:this compound, current density-voltage (J-V) curve analysis under varied light intensities identifies recombination mechanisms . Advanced techniques include electroluminescence quantum efficiency (ELQE) measurements and density functional theory (DFT) calculations to correlate voltage losses with interfacial defects . Contradictory results (e.g., high current density vs. low Voc) are resolved by optimizing interfacial layers (e.g., PEIE-Sn chelation) to reduce trap states .
How can this compound be leveraged to stabilize perovskite precursor solutions, and what characterization methods validate this role?
Advanced Research Question
this compound inhibits δ-phase formation in perovskite precursors by promoting CH₃NH₃⁺ incorporation into the crystal lattice . Methodologically, aging studies of precursor solutions (with/without this compound) are coupled with X-ray diffraction (XRD) and UV-Vis spectroscopy to monitor phase stability. Devices fabricated from aged this compound-stabilized solutions show <10% efficiency loss over 30 days, compared to >30% loss in controls .
What experimental designs are optimal for studying the photothermal stability of this compound nanoparticles (NPs) in biomedical applications?
Advanced Research Question
In photodynamic therapy (PDT), this compound NPs are synthesized via nano-precipitation and tested for photothermal stability under varying pH and laser conditions . Key metrics include dynamic light scattering (DLS) for particle size stability and near-infrared (NIR) irradiation assays to measure photothermal conversion efficiency (~40% for this compound NPs vs. 25% for porphyrins) . In vivo studies using 4NQO-induced oral lesion models validate tumor suppression efficacy, with histopathology confirming reduced dysplasia .
How do substituent effects on this compound's end groups systematically alter electronic properties and device performance?
Advanced Research Question
Substituents like methoxy (electron-donating) and fluorine (electron-withdrawing) modulate this compound's HOMO/LUMO levels. For example, fluorination lowers LUMO by ~0.1 eV, boosting Voc from 0.915 V (this compound) to 0.962 V (ITIC-Th3) . Methodologically, cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS) quantify energy levels, while space-charge-limited current (SCLC) measurements assess charge mobility. Devices with fluorinated this compound achieve PCEs up to 12.1% due to enhanced absorption and reduced recombination .
What role does this compound play in ternary organic solar cells, and how is its concentration optimized?
Advanced Research Question
In ternary blends (e.g., PTFB-O:this compound:PC71BM), this compound acts as a secondary acceptor, improving light absorption and charge transfer. Optimal this compound loading (e.g., 20 wt%) is determined via external quantum efficiency (EQE) mapping and morphology analysis using GIWAXS/GISAXS . Excessive this compound (>30 wt%) disrupts phase separation, reducing FF. Contradictions in efficiency vs. stability are addressed by balancing crystallinity (via annealing) and interfacial passivation .
How can researchers design experiments to probe charge transport anisotropy in this compound thin films?
Advanced Research Question
Polarized absorption spectroscopy and temperature-dependent photoluminescence (TD-PL) reveal anisotropic charge transport in this compound films . For example, the A₀₋₀/A₀₋₁ intensity ratio in absorption spectra correlates with molecular ordering, while field-effect transistor (FET) measurements quantify in-plane vs. out-of-plane mobility . Contradictions between theoretical and experimental mobilities are resolved by accounting for grain boundary effects via atomic force microscopy (AFM) .
What strategies mitigate efficiency losses in this compound-based OSCs under operational stress?
Advanced Research Question
Accelerated aging tests (e.g., 85°C/85% RH) identify degradation pathways like interfacial delamination. Encapsulation with UV-curable resins and interface engineering (e.g., ZnO/ITIC-Th bilayers) reduce losses by 15% over 500 hours . Impedance spectroscopy and dark J-V analysis differentiate between recombination (bulk) and contact (interface) losses .
How do researchers reconcile conflicting data on this compound's role in ternary perovskite-organic hybrid systems?
Advanced Research Question
In hybrid systems, this compound improves perovskite crystallization but may introduce charge traps. Conflicting data on Voc gains (e.g., +0.1 V vs. no change) are resolved using Kelvin probe force microscopy (KPFM) to map energy alignment and time-resolved microwave conductivity (TRMC) to assess charge lifetimes . Optimal this compound integration (e.g., 5% doping) balances defect passivation and phase purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
